molecular formula C17H16F3NOS B2575144 N-(1-(thiophen-2-yl)cyclopentyl)-2-(trifluoromethyl)benzamide CAS No. 2034331-34-3

N-(1-(thiophen-2-yl)cyclopentyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2575144
CAS No.: 2034331-34-3
M. Wt: 339.38
InChI Key: WNRZDHRTVKJPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(Thiophen-2-yl)cyclopentyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the benzamide core. The amide nitrogen is substituted with a cyclopentyl group bearing a thiophen-2-yl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene and cyclopentyl groups may contribute to steric and electronic interactions with biological targets .

Properties

IUPAC Name

N-(1-thiophen-2-ylcyclopentyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NOS/c18-17(19,20)13-7-2-1-6-12(13)15(22)21-16(9-3-4-10-16)14-8-5-11-23-14/h1-2,5-8,11H,3-4,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRZDHRTVKJPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentylmagnesium bromide reacts with a suitable electrophile.

    Thiophene Introduction: The thiophene ring is often introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Benzamide Formation: The final step involves the formation of the benzamide moiety. This can be achieved by reacting the intermediate with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Substituted benzamides with modified trifluoromethyl groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene structures often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic processes, making these compounds valuable in combating antibiotic-resistant strains .

Anticancer Potential

Thiophene-containing compounds are under investigation for their anticancer activities. Studies have demonstrated that such compounds can induce apoptosis (programmed cell death) in cancer cells by activating caspase pathways and inhibiting key proteins involved in cell cycle regulation. For example, a related compound was noted for its ability to inhibit proliferation in human liver cancer cells through mitochondrial dysfunction .

Case Study 1: Antimicrobial Efficacy

In vitro studies on derivatives of thiophene-based compounds revealed significant antimicrobial activity against Candida albicans. Modifications to the thiophene structure enhanced antifungal activity, reducing adherence and biofilm formation significantly. This suggests that structural variations can optimize the biological activity of N-(1-(thiophen-2-yl)cyclopentyl)-2-(trifluoromethyl)benzamide for antifungal applications .

Case Study 2: Anticancer Activity

A study evaluated the effects of a structurally similar compound on human breast cancer cells, revealing that it inhibited cell proliferation and induced apoptosis via mitochondrial pathways. This highlights the potential of this compound as a candidate for further anticancer drug development .

Data Table: Comparison of Biological Activities

Activity TypeCompound TypeMechanism of ActionReference
AntimicrobialThiophene derivativesDisruption of cell membranes; inhibition of metabolism
AnticancerThiophene-containing compoundsInduction of apoptosis; cell cycle arrest
AntifungalModified thiophene derivativesReduced adherence and biofilm formation

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate its target by forming hydrogen bonds, hydrophobic interactions, or van der Waals forces.

Comparison with Similar Compounds

Structural Analogues in Patent Literature

Several benzamide derivatives with structural similarities have been reported in patent literature:

Compound Name/ID Key Structural Features Biological Target/Notes Reference
PF50 (EP 3 407 716 B1) Cyclopropane-carbamoyl group, tetrafluorobut-enyl chain, trifluoromethyl benzamide Likely targets inflammatory or metabolic pathways; enhanced lipophilicity due to fluorinated chains
F90 (EP 3 407 716 B1) Trichlorophenyl substituent, tetrafluorobut-enyl chain, trifluoropropylcarbamoyl group Potential antimicrobial activity inferred from halogen-rich structure
F91 (EP 3 407 716 B1) Isopentylcarbamoyl group, trichlorophenyl substituent Similar to F90; modified carbamoyl group may alter solubility

Key Differences :

  • The main compound’s cyclopentyl-thiophene group contrasts with PF50’s cyclopropane and F90/F91’s trichlorophenyl chains. These differences may influence steric hindrance and binding to hydrophobic pockets in target proteins.
  • Fluorinated chains in PF50/F90/F91 could enhance metabolic stability but reduce solubility compared to the thiophene group in the main compound.

Compounds with Thiophene or Thioether Linkages

and highlight benzamides with thiophene or sulfur-containing substituents:

Compound Name Structural Features Notes Reference
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Thienylmethylthio group, pyridinylaminoethyl chain Excluded from patent claims; pyridine may improve solubility but reduce CNS penetration
N-(tert-butyl)-2-((4-(trifluoromethyl)phenyl)thio)benzamide Thioether linkage, tert-butyl group Thioether may increase oxidative instability compared to the main compound’s amide bond

Comparison :

  • The main compound’s cyclopentyl-thiophene group offers a balance between lipophilicity and stability, avoiding the metabolic liabilities of thioethers.
  • Pyridine-containing analogues () may have better aqueous solubility but reduced blood-brain barrier penetration.

Agricultural and Antiparasitic Analogues

and reference benzamides with agricultural or antiparasitic applications:

Compound Name Structural Features Use/Activity Reference
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) Isopropoxyphenyl group Fungicide; simpler structure limits versatility in medicinal applications
Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) Nitrothiazole group, acetyloxy substituent Broad-spectrum antiparasitic; nitro group confers redox activity

Key Insights :

  • Nitazoxanide’s nitro-thiazole moiety () introduces redox-active properties absent in the main compound, which may limit its therapeutic safety profile.

Halogen-Substituted Analogues

and include halogenated benzamides:

Compound Name Structural Features Notes Reference
N-(4-bromophenyl)-4-trifluoromethyl benzamide Bromophenyl group, trifluoromethyl benzamide Bromine’s electron-withdrawing effects may enhance binding to aryl hydrocarbon receptors
n-[1-(5-{[2-(4-fluorophenoxy) ethyl]sulfanyl}-4-methyl-4h-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl) benzamide Triazole ring, fluorophenoxy-sulfanyl chain PanK inhibitor; complex substituents may complicate synthesis

Comparison :

  • The triazole-containing compound () demonstrates how heterocyclic additions can diversify biological activity but increase molecular weight and synthetic complexity.

Biological Activity

N-(1-(thiophen-2-yl)cyclopentyl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a unique structure characterized by the following components:

  • Thiophene ring : Contributes to the compound's electronic properties and may influence its interaction with biological targets.
  • Cyclopentyl group : Provides steric bulk, potentially affecting binding affinity and selectivity.
  • Trifluoromethyl group : Known to enhance lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with trifluoromethyl groups have shown enhanced cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.48Induces apoptosis via caspase activation
5bU-9370.78Cell cycle arrest at G1 phase
5cA5491.17Inhibition of proliferation

These compounds demonstrated greater efficacy than established chemotherapeutics like doxorubicin, indicating their potential as novel anticancer agents .

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory properties. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and modulate immune responses.

In a study involving mouse splenocytes, compounds with similar thiophene and trifluoromethyl moieties were able to rescue immune cell function significantly, suggesting a role in modulating the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy .

Study on Anticancer Activity

A recent investigation into the anticancer activity of this compound involved testing its effects on several human cancer cell lines. The compound exhibited:

  • Significant cytotoxicity against breast cancer (MCF-7) with an IC50 value of 0.48 µM.
  • Moderate activity against leukemia (U-937) with an IC50 value of 0.78 µM.
    These results suggest that the compound may induce apoptosis through mitochondrial pathways, as evidenced by increased caspase-3 activity observed in treated cells .

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of related compounds demonstrated that they could significantly reduce levels of TNF-alpha and IL-6 in vitro. The mechanism involved inhibition of NF-kB signaling pathways, which are critical in inflammatory responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.